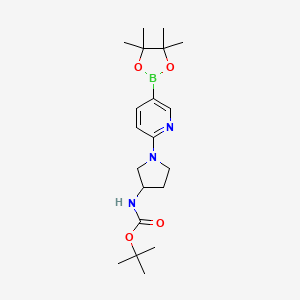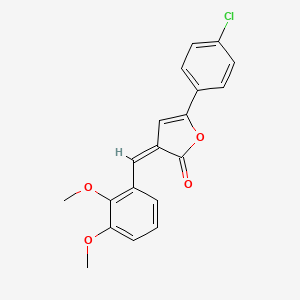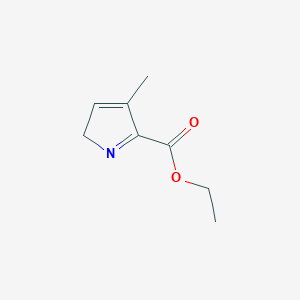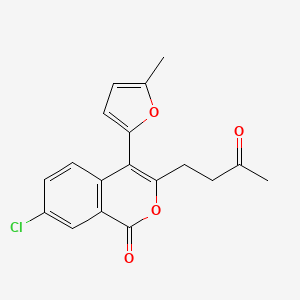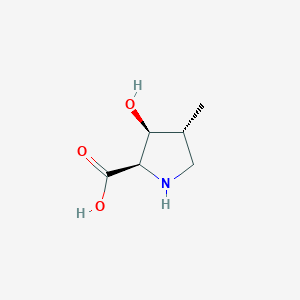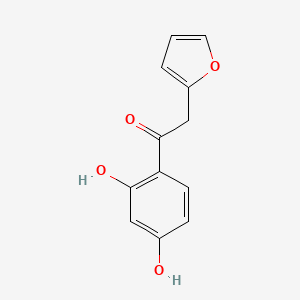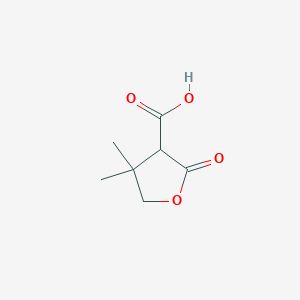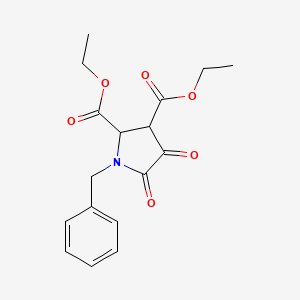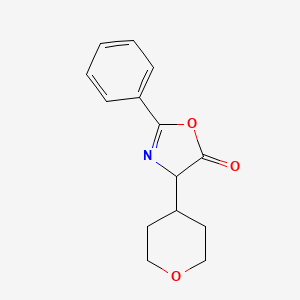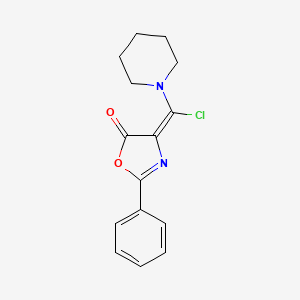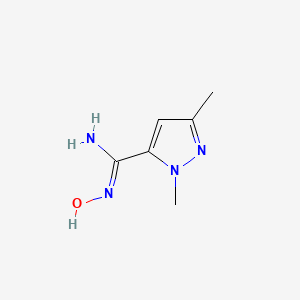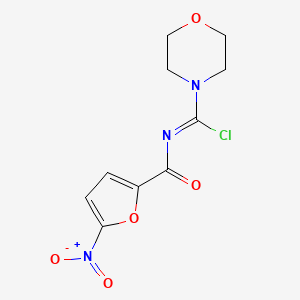
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride: is a chemical compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride typically involves multiple steps, starting with the nitration of furan derivatives. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This produces 5-nitrofuran-2-carbaldehyde, which can then be further reacted to introduce the morpholine and carbimidoyl chloride groups.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps would involve careful control of temperature, pressure, and reagent concentrations to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride can undergo various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The carbimidoyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbimidoyl chloride group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can produce a variety of substituted carbimidoyl compounds.
Scientific Research Applications
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new antibiotics.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride involves its interaction with bacterial enzymes. The nitrofuran ring is reduced by bacterial nitroreductases to form reactive intermediates that can damage bacterial DNA, proteins, and other cellular components . This multi-targeted approach makes it effective against a broad range of bacteria.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Applied topically for wound infections.
Uniqueness
N-(5-Nitrofuran-2-carbonyl)morpholine-4-carbimidoyl chloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other nitrofuran derivatives. Its potential for diverse applications in various fields highlights its significance in scientific research.
Properties
CAS No. |
90036-21-8 |
|---|---|
Molecular Formula |
C10H10ClN3O5 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
N-(5-nitrofuran-2-carbonyl)morpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C10H10ClN3O5/c11-10(13-3-5-18-6-4-13)12-9(15)7-1-2-8(19-7)14(16)17/h1-2H,3-6H2 |
InChI Key |
OUXNEXLPPBJTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)
